molecular formula C6H16ClNO2 B1446984 1,1-Dimethoxybutan-2-amine hydrochloride CAS No. 1795437-28-3

1,1-Dimethoxybutan-2-amine hydrochloride

Cat. No.: B1446984
CAS No.: 1795437-28-3
M. Wt: 169.65 g/mol
InChI Key: BQOQGQLXRDLTLQ-UHFFFAOYSA-N
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Description

1,1-Dimethoxybutan-2-amine hydrochloride is an organic compound with the chemical formula C6H16ClNO2. It is a hydrochloride salt of 1,1-dimethoxybutan-2-amine, characterized by its oily appearance and room temperature stability . This compound is part of a broader class of amines, which are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethoxybutan-2-amine hydrochloride can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, primary amines can be synthesized by alkylation of ammonia, where a large excess of ammonia is used to ensure the primary amine is the main product .

Another method involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde under reflux conditions. This reaction typically requires the addition of concentrated hydrochloric acid in ethanol, followed by refluxing on a steam bath for a couple of hours .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include steps such as vacuum distillation, crystallization, and purification under inert atmospheres to prevent contamination and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethoxybutan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines. Substitution reactions typically result in the formation of alkylated or sulfonylated amines .

Scientific Research Applications

1,1-Dimethoxybutan-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-dimethoxybutan-2-amine hydrochloride involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It may also interact with enzymes and receptors in biological systems, influencing metabolic pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethoxyethan-2-amine hydrochloride
  • 1,1-Dimethoxypropan-2-amine hydrochloride
  • 1,1-Dimethoxyhexan-2-amine hydrochloride

Uniqueness

1,1-Dimethoxybutan-2-amine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and solubility characteristics, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

1,1-dimethoxybutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2.ClH/c1-4-5(7)6(8-2)9-3;/h5-6H,4,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOQGQLXRDLTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(OC)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1795437-28-3
Record name 1,1-dimethoxybutan-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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